molecular formula C5H4F2N2 B596478 4,5-Difluoropyridin-2-amine CAS No. 1211537-08-4

4,5-Difluoropyridin-2-amine

Cat. No. B596478
M. Wt: 130.098
InChI Key: BKPWAZMFQHOULZ-UHFFFAOYSA-N
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Patent
US09193724B2

Procedure details

N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide (47-2; 0.380 g) in concentrated HCl was heated at 95° C. for 5 h. The reaction mixture was cooled to RT, diluted with ice cold water (20 mL) and basified with 10% aqueous sodium hydroxide solution. The reaction mixture was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried over sodium sulphate and concentrated under vacuum to afford the title compound. 1H NMR (400 MHz, DMSO) δ 7.72-7.67 (m, 1H), 6.59-6.55 (m, 1H), 6.48 (bs, 2H).
Name
N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([NH:9]C(=O)C(C)(C)C)[CH:3]=1.[OH-].[Na+]>Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide
Quantity
0.38 g
Type
reactant
Smiles
FC1=CC(=NC=C1F)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=NC=C1F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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